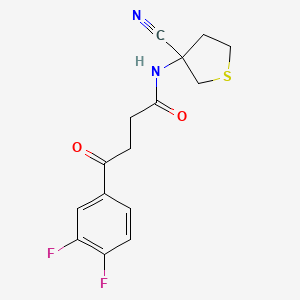

N-(3-Cyanothiolan-3-YL)-4-(3,4-difluorophenyl)-4-oxobutanamide

Description

Properties

IUPAC Name |

N-(3-cyanothiolan-3-yl)-4-(3,4-difluorophenyl)-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O2S/c16-11-2-1-10(7-12(11)17)13(20)3-4-14(21)19-15(8-18)5-6-22-9-15/h1-2,7H,3-6,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTPMTHECIPLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-Cyanothiolan-3-YL)-4-(3,4-difluorophenyl)-4-oxobutanamide with structurally or functionally related compounds from the evidence:

Key Comparative Insights:

Structural Diversity: The target compound’s cyanothiolan group distinguishes it from dithiolane-containing analogs (e.g., 7a, 7c), which lack the cyano substituent. This difference may enhance electrophilicity or alter binding interactions in biological systems. The 3,4-difluorophenyl moiety introduces strong electron-withdrawing effects, likely increasing metabolic stability compared to non-fluorinated analogs like 7a or N-(4-acetylphenyl)-3-oxobutanamide .

Synthetic Utility: Compounds like 7a and 7c are synthesized via α-oxoketene S,S-acetal formation, a route that could theoretically apply to the target compound with modifications for the cyanothiolan group . The 3-chloro-N-phenyl-phthalimide demonstrates the importance of halogen substituents in polymer monomer synthesis, suggesting the target’s fluorine atoms could similarly enhance thermal or mechanical properties in materials .

Physicochemical Behavior: The dithiolane analogs (7a, 7c) exhibit distinct NMR shifts for sulfur-linked protons (δ 3.32–3.52), whereas the target’s cyanothiolan ring may show upfield shifts due to the electron-withdrawing cyano group. Fluorine atoms in the target compound likely reduce solubility in aqueous media compared to non-halogenated analogs but improve membrane permeability in biological contexts .

Research Findings and Data Gaps

- Thermal Stability: While 3-chloro-N-phenyl-phthalimide is stable up to 300°C , the target compound’s thermal behavior remains unstudied.

- Biological Activity: No direct data exists for the target compound, but fluorinated aromatics (e.g., in pesticides like flutolanil ) often exhibit enhanced bioactivity, suggesting possible pesticidal or pharmacological applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(3-Cyanothiolan-3-YL)-4-(3,4-difluorophenyl)-4-oxobutanamide?

- Methodology : Multi-step organic synthesis involving:

- Step 1 : Coupling of 3,4-difluorophenyl ketone intermediates with thiolane derivatives via nucleophilic substitution.

- Step 2 : Cyanide introduction at the thiolan-3-yl position using KCN or trimethylsilyl cyanide under anhydrous conditions .

- Step 3 : Final amidation via activation of the oxobutanamide carboxyl group with EDCI/HOBt .

- Critical Techniques : Monitor reaction progress with TLC and LC-MS; purify intermediates via column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .

- NMR : Confirm substituent positions (e.g., ¹H-NMR for difluorophenyl protons at δ 7.2–7.8 ppm; ¹³C-NMR for carbonyl groups at ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected within ±0.001 Da error) .

Advanced Research Questions

Q. What computational and structural biology approaches can elucidate the compound’s mechanism of action in kinase inhibition?

- Methodology :

- Molecular Docking : Use X-ray crystallography data of Akt isoforms (e.g., PDB ID 3O96) to model binding interactions with the cyanothiolan moiety .

- Free Energy Calculations : Compare binding affinities (ΔG) for wild-type vs. mutant Akt using molecular dynamics simulations .

Q. How can researchers address contradictory data on the compound’s selectivity across kinase families?

- Experimental Design :

- Panel Screening : Test against 50+ kinases (e.g., PKA, PKC, PI3K) at 1 µM concentration to identify off-target effects .

- Cellular Assays : Compare phospho-Akt (Ser473) inhibition in HEK293 vs. cancer cell lines (e.g., PC3) to assess isoform specificity .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

- Model Selection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.